![molecular formula C15H20N4O B7531014 1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea](/img/structure/B7531014.png)
1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of urea derivatives and has been found to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea involves the inhibition of specific enzymes such as tyrosine kinases, which play a crucial role in various cellular processes. By inhibiting these enzymes, this compound can effectively block the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea has also been found to possess various other biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. This compound has also been found to possess neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea in lab experiments is its potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme function and regulation. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea. One area of interest is the development of new derivatives of this compound with improved solubility and selectivity for specific enzymes. Another potential direction is the investigation of the neuroprotective properties of this compound for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea involves the reaction of 2-imidazol-1-ylbenzylamine with isobutyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified using standard methods such as column chromatography.
Applications De Recherche Scientifique
1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. This compound has also been shown to possess anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
1-[(2-imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-12(2)9-17-15(20)18-10-13-5-3-4-6-14(13)19-8-7-16-11-19/h3-8,11-12H,9-10H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFSKKWCWQCIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NCC1=CC=CC=C1N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7530944.png)
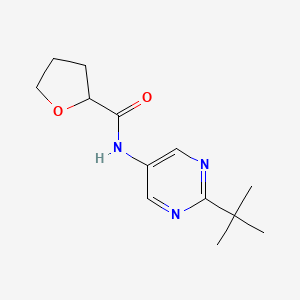
![6-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B7530962.png)


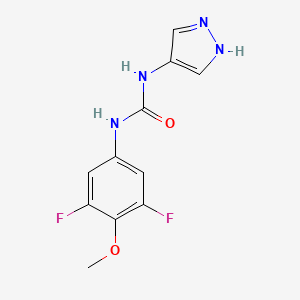
![N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide](/img/structure/B7530994.png)
![N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7530999.png)
![4-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7531000.png)
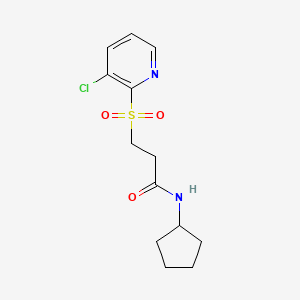
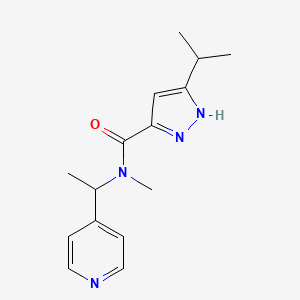
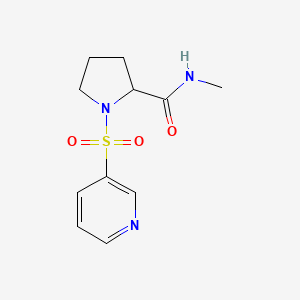
![N-[[3-(4-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylaniline](/img/structure/B7531018.png)